

The Discovery and Characterization of Siroheme: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Siroheme
Cat. No.:	B1205354

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siroheme, an iron-containing isobacteriochlorin, is a crucial prosthetic group for enzymes mediating the six-electron reduction of sulfite and nitrite, fundamental reactions in the global sulfur and nitrogen cycles. Its discovery in the early 1970s by the research group of Lewis M. Siegel at Duke University marked a significant advancement in our understanding of tetrapyrrole biochemistry and the mechanisms of multi-electron transfer reactions. This technical guide provides an in-depth overview of the discovery, isolation, and detailed characterization of **siroheme**, including its physicochemical properties, biosynthetic pathway, and the experimental protocols that were pivotal in its elucidation.

Discovery and Historical Context

The journey to uncover **siroheme** began with studies on sulfite and nitrite reductases, enzymes known to catalyze challenging six-electron reductions. In 1973, Murphy and Siegel reported the presence of a novel heme-like prosthetic group in the assimilatory NADPH-sulfite reductase from *Escherichia coli*.^[1] This new entity, initially termed "sirohydrochlorin" in its metal-free form, was distinct from previously characterized hemes.

A landmark 1974 paper by Matthew J. Murphy, Lewis M. Siegel, Shirley R. Tove, and Henry Kamin, published in the *Proceedings of the National Academy of Sciences*, formally introduced "**siroheme**" as the iron-containing form of this new prosthetic group.^[2] Their research

demonstrated that **siroheme** was not only present in *E. coli* sulfite reductase but also in spinach ferredoxin-nitrite reductase, indicating its broader significance in essential metabolic pathways across different domains of life.^{[2][3]} This discovery provided a unifying biochemical link between the seemingly disparate processes of sulfite and nitrite reduction.

Physicochemical and Spectroscopic Characterization

The unique structure of **siroheme**, an iron-tetrahydroporphyrin of the isobacteriochlorin type with eight carboxylate side chains, imparts it with distinct physicochemical properties.^[4] These properties have been extensively characterized using a variety of spectroscopic and analytical techniques.

Quantitative Data Summary

The key quantitative parameters of **siroheme** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	$C_{42}H_{44}FeN_4O_{16}$	
Molecular Weight	916.7 g/mol	
Absorption Maxima (Oxidized Form)	386 nm (Soret band), 585 nm, 714 nm	[1]
Molar Extinction Coefficient (ϵ)	$3.1 \times 10^5 M^{-1}cm^{-1}$ at 386 nm (for <i>E. coli</i> sulfite reductase)	[1]
EPR g-values (high-spin ferric)	$g \perp = 6.0, g \parallel = 2.0$	[5]
EPR g-values (low-spin ferric, cyanide complex)	$g \perp = 2.38, g \parallel = 1.76$	[5]

Experimental Protocols

The isolation and characterization of **siroheme** involved a series of meticulous experimental procedures. The following sections provide detailed methodologies for the key experiments

cited in the initial discovery and subsequent characterization of this novel prosthetic group.

Isolation and Purification of Siroheme from *E. coli* Sulfite Reductase

This protocol is based on the methods described in the foundational papers on **siroheme** discovery.

3.1.1. Extraction of the Prosthetic Group

- **Cell Lysis:** A culture of *E. coli* overexpressing sulfite reductase is harvested, and the cells are lysed using sonication or a French press in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).
- **Enzyme Purification:** The sulfite reductase is purified from the cell lysate using standard chromatographic techniques, such as ammonium sulfate precipitation followed by ion-exchange and size-exclusion chromatography.
- **Acetone-HCl Extraction:** The purified enzyme solution is treated with 9 volumes of acetone containing 0.015 N HCl at 0°C to precipitate the protein and release the prosthetic group into the supernatant.[1][6]
- **Solvent Transfer:** The acetone supernatant is collected, and the heme is transferred to a small volume of pyridine.

3.1.2. Chromatographic Purification

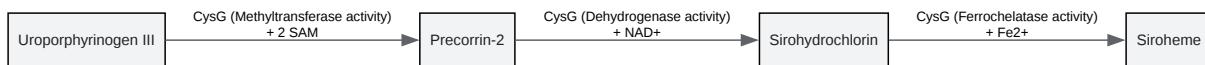
- **Size-Exclusion Chromatography:** The pyridine extract is applied to a Sephadex LH-20 column equilibrated with pyridine to separate the **siroheme** from other small molecules.[6]
- **Ion-Exchange Chromatography:** For further purification, the **siroheme**-containing fractions can be subjected to ion-exchange chromatography on a DEAE-cellulose column.

Spectroscopic Characterization

3.2.1. UV-Visible Absorption Spectroscopy

- The purified **siroheme** solution is diluted in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.7).
- The absorption spectrum is recorded from 300 to 800 nm using a spectrophotometer.
- For the reduced spectrum, a reducing agent such as sodium dithionite is added to the cuvette, and the spectrum is recorded again.

3.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

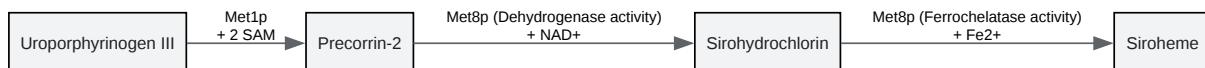

- The purified **siroheme** sample is placed in an EPR tube and frozen in liquid nitrogen.
- EPR spectra are recorded at cryogenic temperatures (e.g., 77 K) using an X-band EPR spectrometer.
- To characterize different spin states, spectra can be recorded in the presence of ligands such as cyanide, which induces a low-spin state in ferric **siroheme**.^[5]

Siroheme Biosynthesis

Siroheme is synthesized from the common tetrapyrrole precursor, uroporphyrinogen III, through a series of enzymatic steps.^[7] The biosynthetic pathway varies between different organisms, with notable differences between bacteria, yeast, and plants.

Biosynthesis in *Escherichia coli*

In *E. coli*, a single multifunctional enzyme, CysG, catalyzes the three key steps converting uroporphyrinogen III to **siroheme**.^[4]

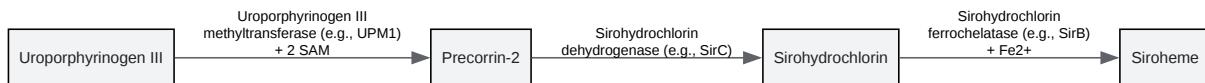


[Click to download full resolution via product page](#)

Siroheme biosynthesis pathway in *E. coli*.

Biosynthesis in *Saccharomyces cerevisiae*

In the yeast *Saccharomyces cerevisiae*, the biosynthesis of **siroheme** is carried out by two separate enzymes: Met1p and the bifunctional Met8p.[2]



[Click to download full resolution via product page](#)

Siroheme biosynthesis pathway in *S. cerevisiae*.

Biosynthesis in Plants

In plants, the **siroheme** biosynthetic pathway is localized in the plastids and involves at least two distinct enzymes.[5]

[Click to download full resolution via product page](#)

Siroheme biosynthesis pathway in plants.

Functional Roles and Significance

Siroheme serves as the indispensable cofactor for two key enzymes:

- Sulfite Reductase: Catalyzes the six-electron reduction of sulfite (SO_3^{2-}) to sulfide (S^{2-}), a crucial step in the assimilation of sulfur for the synthesis of cysteine and methionine.
- Nitrite Reductase: Catalyzes the six-electron reduction of nitrite (NO_2^-) to ammonia (NH_3), a key reaction in the nitrogen assimilation pathway.[2]

The unique electronic properties of the **siroheme** macrocycle, coupled with its interaction with an iron-sulfur cluster in many of these enzymes, are thought to be critical for facilitating the complex multi-electron transfer required for these reactions.[4]

Conclusion and Future Directions

The discovery and characterization of **siroheme** have profoundly impacted our understanding of bioinorganic chemistry and the metabolic pathways of sulfur and nitrogen. The elucidation of its structure and biosynthesis has opened up new avenues of research, including the study of enzyme mechanisms, the evolution of metabolic pathways, and the development of potential drug targets, as **siroheme** biosynthesis is absent in mammals. Future research will likely focus on the intricate mechanisms of **siroheme** insertion into apoenzymes, the regulation of its biosynthetic pathway, and its potential roles in other biological processes. The detailed knowledge of **siroheme**'s chemistry and biology will continue to be a cornerstone for researchers in biochemistry, microbiology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Siroheme: A New Prosthetic Group Participating in Six-Electron Reduction Reactions Catalyzed by Both Sulfite and Nitrite Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfite reductase structure at 1.6 Å: evolution and catalysis for reduction of inorganic anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic properties of siroheme extracted from sulfite reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Heme d1 Biosynthesis Enzyme NirE in Complex with Its Substrate Reveals New Insights into the Catalytic Mechanism of S-Adenosyl-l-methionine-dependent Uroporphyrinogen III Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- To cite this document: BenchChem. [The Discovery and Characterization of Siroheme: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1205354#discovery-and-characterization-of-siroheme>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com